molecular formula C21H17NO2 B14582416 Benzamide, N-benzoyl-4-methyl-N-phenyl- CAS No. 61582-60-3

Benzamide, N-benzoyl-4-methyl-N-phenyl-

Cat. No.: B14582416
CAS No.: 61582-60-3
M. Wt: 315.4 g/mol
InChI Key: ZXIHDTYKHSOOGE-UHFFFAOYSA-N
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Description

Benzamide, N-benzoyl-4-methyl-N-phenyl- is an organic compound with the molecular formula C14H13NO It is a derivative of benzamide, characterized by the presence of a benzoyl group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzamide, N-benzoyl-4-methyl-N-phenyl- can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of a green, reusable catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-benzoyl-4-methyl-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamide derivatives .

Scientific Research Applications

Benzamide, N-benzoyl-4-methyl-N-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide, N-benzoyl-4-methyl-N-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes like tyrosinase, affecting various biochemical processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-benzoyl-4-methyl-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

61582-60-3

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

N-benzoyl-4-methyl-N-phenylbenzamide

InChI

InChI=1S/C21H17NO2/c1-16-12-14-18(15-13-16)21(24)22(19-10-6-3-7-11-19)20(23)17-8-4-2-5-9-17/h2-15H,1H3

InChI Key

ZXIHDTYKHSOOGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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